molecular formula C10H11F3N2O B1672900 Fluometuron CAS No. 2164-17-2

Fluometuron

Cat. No.: B1672900
CAS No.: 2164-17-2
M. Wt: 232.2 g/mol
InChI Key: RZILCCPWPBTYDO-UHFFFAOYSA-N
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Description

Fluometuron is a selective herbicide primarily used in agriculture to control annual grass and broadleaf weeds. It is a substituted urea herbicide, known chemically as 1,1-dimethyl-3-(trifluoromethyl)phenylurea. This compound is particularly effective in cotton and sugarcane cultivation, where it inhibits photosynthesis in susceptible plants .

Mechanism of Action

Target of Action

Fluometuron is a selective herbicide that primarily targets the photosynthetic electron transport chain in plants . It acts as an inhibitor at the photosystem II , which plays a crucial role in the light-dependent reactions of photosynthesis.

Mode of Action

This compound interacts with its target by inhibiting the photosynthetic electron transport at photosystem II . This inhibition disrupts the normal flow of electrons during the light-dependent reactions of photosynthesis, preventing the conversion of light energy into chemical energy in the form of ATP and NADPH . This disruption leads to the cessation of vital plant processes, ultimately causing the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis, specifically the light-dependent reactions that occur in photosystem II . By inhibiting electron transport, this compound disrupts the production of ATP and NADPH, essential molecules for the light-independent reactions of photosynthesis . This disruption affects the plant’s ability to synthesize glucose, a crucial energy source, leading to a lack of energy for growth and development .

Result of Action

The primary result of this compound’s action is the death of the plant. By inhibiting photosynthesis, this compound deprives the plant of the energy it needs to grow and survive . This leads to the death of the plant, effectively controlling the population of unwanted weeds .

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its leachability and mobility in the environment are considered high , suggesting that it can easily move through soil and potentially contaminate groundwater. Additionally, factors such as soil type, temperature, and rainfall can affect the absorption and effectiveness of this compound . It’s also worth noting that this compound has been found to be toxic to certain non-target organisms, indicating that its use must be carefully managed to minimize environmental impact .

Safety and Hazards

Fluometuron is harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The European Food Safety Authority (EFSA) has reviewed the maximum residue levels (MRLs) currently established at the European level for the pesticide active substance Fluometuron . The approval of this compound is restricted to uses as a herbicide on cotton . Future research may focus on the remediation of soils contaminated by this compound .

Biochemical Analysis

Biochemical Properties

Fluometuron interacts with various enzymes and proteins in biochemical reactions. It primarily inhibits photosynthesis by disrupting electron transport at the photosystem II . This interaction with the photosystem II complex is crucial in its role as a herbicide .

Cellular Effects

This compound has significant effects on cellular processes. It suppresses the autotrophic growth of certain unicellular green algae, such as Chorella pyrenoidosa and Euglena gracilis . The herbicide’s impact on these organisms is concentration-dependent, leading to reduced protein and chlorophyll content in treated cells . The inhibitory effect can be overcome when the organisms are grown heterotrophically .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the photosystem II complex, inhibiting photosynthetic electron transport . This interaction disrupts the light-dependent process of chlorophyll synthesis and photosynthetic oxygen evolution . This compound is selectively toxic to one or more light-mediated biochemical reactions required for the formation and function of photosynthetic pigments and organelles .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. It has been observed that this compound and its metabolite, desmethyl this compound (DMF), dissipate more rapidly in reduced-tillage soil than in no-tillage soil . This indicates that the herbicide’s stability and degradation can vary depending on environmental conditions .

Metabolic Pathways

This compound undergoes a series of oxidative and hydrolytic transformations during microbial metabolism in soil . The degradation pathway of this compound involves a two-step demethylation, probably followed by hydrolysis of the urea linkage to form the aniline derivative .

Transport and Distribution

Due to its relatively high water solubility and low tendency to sorb to soil, this compound is considered mobile in soil , which may suggest similar mobility within cellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluometuron is synthesized through a multi-step process involving the reaction of 3-trifluoromethyl aniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with dimethylamine to yield this compound. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous quality control measures to ensure the purity and effectiveness of the final product. The use of automated systems and continuous flow reactors is common in industrial settings to enhance production rates and minimize waste .

Comparison with Similar Compounds

Uniqueness of Fluometuron: this compound is unique due to its specific application in cotton and sugarcane cultivation and its relatively lower environmental persistence compared to some other phenylurea herbicides .

Properties

IUPAC Name

1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea
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InChI

InChI=1S/C10H11F3N2O/c1-15(2)9(16)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3,(H,14,16)
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InChI Key

RZILCCPWPBTYDO-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
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Molecular Formula

C10H11F3N2O
Record name FLUOMETURON
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DSSTOX Substance ID

DTXSID8020628
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Molecular Weight

232.20 g/mol
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Physical Description

Fluometuron appears as white crystals or powder. Melting point 163-164 °C. Readily soluble in organic solvents. Used for pre- and post-emergence weed control in cotton., White odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline]
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Boiling Point

approx. 280 °C @ 760 mm Hg
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), Sol in N,N-dimethylformamide, acetone, ethanol, isopropanol, and other org solvents, Sol (20 °C): 23 g/l dichloromethane; 170 mg/l hexane; 110 g/l methanol; 22 g/l octan-1-ol., Solubility in acetone: 3 ppm, 110 mg/l @ 22 °C
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Density

1.39 g/cu cm (20 °C)
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Vapor Pressure

5e-07 mmHg at 68 °F (NTP, 1992), 0.00000094 [mmHg], 9.38X10-7 mm Hg @ 25 °C
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Mechanism of Action

THE PRIMARY SITE OF FLUOMETURON ACTION IS INHIBITION OF THE HILL REACTION. THIS INVOLVES THE OXYGEN EVOLUTION SITE IN THE PHYTOSYSTEM II. THE INHIBITION PREVENTS THE FORMATION OF ATP & NADPH WHICH ARE NECESSARY FOR CARBON DIOXIDE FIXATION.
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Color/Form

White crystals, Colorless crystals

CAS No.

2164-17-2
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Melting Point

325 to 328 °F (NTP, 1992), 163-164.5 °C, MP: ABOUT 155 °C; NONCORROSIVE /TECHNICAL PRODUCT/
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Synthesis routes and methods

Procedure details

Using the amount of 3-trifluoromethylaniline and N,N-dimethylurea indicated in Example 4, but using the mother liquor from Example 4 instead of pure 1,2,4-trichlorobenzene as the diluent and using 11.4 g (0.25 mol) of dimethylamine, 4.8 g of N-(3-trichloromethylphenyl)-N',N'-dimethylurea, i.e. 83% of theory, having a melting point of 160° to 161° C. and a purity of 99.7% were obtained in the manner described in Example 2.
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N-(3-trichloromethylphenyl)-N',N'-dimethylurea
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Customer
Q & A

Q1: How does fluometuron exert its herbicidal activity?

A1: this compound functions by disrupting photosynthesis, a vital process for plant survival. [, ] It achieves this by inhibiting electron transport in photosystem II, a key component of the photosynthetic machinery within plant cells. [, ] This disruption ultimately leads to the death of susceptible plants.

Q2: Are there differences in the sensitivity of various plant species to this compound?

A2: Yes, different plant species exhibit varying levels of sensitivity to this compound. This differential sensitivity is attributed to factors like uptake, translocation, metabolism, and inherent tolerance mechanisms within plant species. For instance, cotton displays a higher tolerance compared to certain weed species. []

Q3: Can you elaborate on the role of N-demethylation in this compound degradation?

A3: N-demethylation is a key metabolic pathway for this compound breakdown, observed in both plants and algae. [, ] This process involves the removal of methyl groups from the this compound molecule, leading to the formation of metabolites like desmethylthis compound.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C10H11F3N2O and a molecular weight of 232.2 g/mol.

Q5: How does this compound behave under different environmental conditions?

A5: this compound persistence and mobility in soil is influenced by factors like soil type, organic matter content, pH, and temperature. [, , , ] Higher organic matter generally leads to increased sorption and slower degradation. [, ]

Q6: Do tillage practices impact this compound persistence and leaching potential?

A6: Yes, tillage practices can influence this compound behavior in soil. Research suggests that no-till systems, compared to conventional tillage, may lead to greater herbicide retention in surface soil, potentially due to the presence of cover crop residues. [, , , ]

Q7: What are the primary routes of this compound dissipation in the environment?

A7: this compound dissipation in the environment is primarily driven by microbial degradation and, to a lesser extent, chemical degradation. [, , , ]

Q8: How does the presence of cover crops affect this compound fate in the environment?

A8: Cover crops can significantly impact this compound fate. They act as a physical barrier, intercepting a portion of the applied herbicide and reducing its direct entry into the soil. [, , ] Cover crops also enhance microbial activity in the soil, potentially accelerating this compound degradation. [, ]

Q9: Is there evidence of this compound leaching into deeper soil layers or groundwater?

A9: While this compound is generally considered moderately mobile, research indicates its potential to leach into deeper soil layers, especially under specific environmental conditions like heavy rainfall or in soils with low organic matter content. [, , , ] The extent of leaching and potential groundwater contamination risk depend on various factors, including soil type, rainfall patterns, and herbicide application practices. [, ]

Q10: What strategies can mitigate the environmental risks associated with this compound use?

A10: Implementing best management practices like reduced tillage, cover cropping, and optimizing application rates can minimize this compound leaching and runoff potential. [, , , ] These practices promote herbicide retention in the root zone and enhance degradation, reducing its environmental impact.

Q11: How is this compound typically quantified in environmental samples?

A11: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in environmental matrices like soil and water. [, , , ]

Q12: Are there alternative methods for this compound detection and quantification?

A12: Yes, enzyme-linked immunosorbent assay (ELISA) has emerged as a potentially valuable tool for detecting this compound in environmental samples. [] This method offers advantages like high sensitivity, cost-effectiveness, and the potential for on-site analysis.

Q13: What is the toxicological profile of this compound?

A13: Studies have evaluated the potential carcinogenicity of this compound in rats and mice. [] While the results were negative for rats and female mice, equivocal results in male mice suggest the need for further investigation into potential long-term effects. []

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